The synthesis of Dabuzalgron hydrochloride involves several steps that are detailed in the literature. The compound is derived from a series of chemical reactions that include the formation of key intermediates, purification processes, and characterization techniques to confirm its structure and purity.
Specific synthetic schemes can be found in supplemental materials accompanying scientific articles that detail these processes comprehensively.
Dabuzalgron hydrochloride features a complex molecular structure characterized by:
The InChIKey for Dabuzalgron hydrochloride is a useful identifier for its chemical structure.
Dabuzalgron hydrochloride participates in various chemical reactions primarily related to its pharmacological activity:
The mechanism of action of Dabuzalgron hydrochloride involves its selective binding to α1A-ARs:
Dabuzalgron hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Dabuzalgron hydrochloride has potential applications primarily in:
Despite its discontinuation in clinical trials, ongoing research into similar compounds continues to explore their therapeutic potential.
The development of selective α1A-adrenergic receptor (AR) agonists emerged from efforts to target stress urinary incontinence (SUI) while minimizing cardiovascular effects. Early α1-AR agonists like phenylephrine lacked subtype selectivity, causing dose-limiting hypertension due to non-specific activation of α1B-ARs (vascular) and α1D-ARs (systemic) [3]. Research in the 1990s revealed that the α1A subtype predominates in urethral smooth muscle, suggesting that subtype-selective agonists could enhance urinary sphincter tone without widespread vasoconstriction [4] [9]. Dabuzalgron (Ro 115-1240) was developed by Roche as a partial α1A-AR agonist, leveraging the concept that partial agonism might provide sufficient urethral contraction while reducing adverse effects from full receptor activation [4] [9]. This approach represented a shift from non-selective α1-agonists toward molecules with optimized pharmacodynamic profiles for lower urinary tract disorders [3] [9].
The synthesis of dabuzalgron hydrochloride centers on two critical intermediates:
The convergent synthesis involves:
Table 1: Key Intermediates in Dabuzalgron Synthesis
Intermediate | Role in Synthesis | Structural Impact |
---|---|---|
6-Chloro-3-hydroxy-2-methylaniline | Aromatic core scaffold | Provides H-bond donor (OH) and steric bulk (CH₃, Cl) |
2-(Chloromethyl)imidazoline | Imidazoline ring precursor | Introduces basic nitrogen for receptor interaction |
Methanesulfonyl chloride | Sulfonamide group source | Enhances metabolic stability and receptor affinity |
Dabuzalgron’s α1A-AR selectivity (EC₅₀ = 25 nM) over α1B/α1D subtypes (EC₅₀ > 10,000 nM) was achieved through strategic modifications:
Functional assays in CHO cells expressing human α1-AR subtypes demonstrated 400-fold selectivity for α1A (calcium mobilization EC₅₀ = 25 nM) versus α1B/α1D or α2A-ARs [2] [7]. This selectivity translated to in vivo efficacy: in micropigs, dabuzalgron increased intraurethral pressure at doses 10-fold lower than those affecting blood pressure [9].
Dabuzalgron incorporates three key modifications to overcome metabolic liabilities common to early α1A-AR agonists:
These modifications confer:
Table 2: Structural Features and Metabolic Advantages
Structural Feature | Metabolic Challenge Addressed | Pharmacokinetic Outcome |
---|---|---|
Methanesulfonamide group | N-Dealkylation of amine analogs | Resistance to CYP3A4 metabolism |
6-Chloro substituent | Aromatic hydroxylation (CYP2D6) | Reduced phase I oxidative clearance |
Saturated imidazoline ring | Dehydrogenation to imidazole | Prevention of inactive metabolite formation |
Ortho-methyl group | Steric hindrance of oxidation sites | Enhanced plasma stability (t₁/₂ > 4 hours) |
Table 3: Synonyms and Identifiers for Dabuzalgron Hydrochloride
Identifier Type | Name |
---|---|
IUPAC Name | N-(6-Chloro-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-2-methylphenyl)methanesulfonamide hydrochloride |
CAS Number (Free base) | 219311-44-1 |
CAS Number (Hydrochloride) | 219311-43-0 |
Synonyms | Ro 115-1240; R-450; Dabuzalgron HCl |
UNII Code | LGX4GZ74WO |
Molecular Formula | C₁₂H₁₇Cl₂N₃O₃S |
Exact Mass | 353.0368 Da |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7